molecular formula C20H22O3 B8630675 1-(3-Hydroxy-4-methoxyphenyl)-7-phenylhept-1-EN-3-one CAS No. 105955-07-5

1-(3-Hydroxy-4-methoxyphenyl)-7-phenylhept-1-EN-3-one

Cat. No. B8630675
Key on ui cas rn: 105955-07-5
M. Wt: 310.4 g/mol
InChI Key: UYHFMGYGNYTVEP-UHFFFAOYSA-N
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Patent
US05142095

Procedure details

Pyrrolidine (2.42 g, 34.0 mMol) is added to acetic acid (2.04 g, 34.0 mMol), and the mixture is stirred at room temperature for 20 minutes. After this time, 6-phenyl-2-hexanone (4.00 g, 22.6 mMol) as a solution in diethyl ether (20 ml) is added, and the mixture is allowed to stir for an additional 15 minutes. An ethereal solution of iso-vanillin (3.45 g, 22.5 mMol) is then added dropwise. The reaction mixture is stirred for 48 hours. HCl (1.0 N, 30 ml) is then added to the reaction mixture, and the contents stirred for 20 minutes. The mixture is then taken up into an equal volume of ethyl acetate, and the phases separated. The organic layer is washed with saturated aqueous sodium bicarbonate, dried (sodium sulfate), and concentrated. The residue is chromatographed (silica gel; hexane/ethyl acetate 3:1) to afford 1.0 g (28%) of 1-(3-hydroxy-4-methoxyphenyl)-7-phenyl-1-hepten-3-one, mp=70°-75° C. C, H analysis Calcd. for C20H22O3 (77.39, 7.14); Found (77.68, 6.94). The procedure of Example 1 is within that described in the above cited reference by Itokawa H. et al in the Chem. Pharm. Bull. Similarly prepared are Examples 2-12 using the procedure of Example 1.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1CCCC1.C(O)(=O)C.[C:10]1([CH2:16][CH2:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O=[CH:24][C:25]1[CH:33]=[CH:32][C:29]([O:30][CH3:31])=[C:27]([OH:28])[CH:26]=1.Cl>C(OCC)C.C(OCC)(=O)C>[OH:28][C:27]1[CH:26]=[C:25]([CH:24]=[CH:21][C:20](=[O:22])[CH2:19][CH2:18][CH2:17][CH2:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:33]=[CH:32][C:29]=1[O:30][CH3:31]

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3.45 g
Type
reactant
Smiles
O=CC1=CC(O)=C(OC)C=C1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for an additional 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 48 hours
Duration
48 h
STIRRING
Type
STIRRING
Details
the contents stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic layer is washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed (silica gel; hexane/ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC=1C=C(C=CC1OC)C=CC(CCCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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